1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-phenyl-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-25-18-11-15(12-19(26-2)21(18)27-3)16-9-10-20(23-22-16)28-13-17(24)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRDQPNTEUSCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(C=C2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine Ring Formation
Pyridazine synthesis typically employs cyclization of 1,4-dicarbonyl compounds with hydrazines. Adapted from Prasad et al. (2018), the following method is modified for this compound:
Reaction Scheme
- Hydrazone Formation :
$$ \text{1-(3,4,5-Trimethoxyphenyl)ethanone} + \text{Phenylhydrazine} \xrightarrow{\text{AcOH, MeOH, reflux}} \text{Hydrazone Intermediate} $$
- Cyclization :
$$ \text{Hydrazone Intermediate} \xrightarrow{\text{POCl}_3/\text{DMF, -5°C}} \text{6-(3,4,5-Trimethoxyphenyl)pyridazin-3-ol} $$
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | −5°C to 25°C (gradient) |
| Reaction Time | 3–4 hours |
| Yield | 68–72% |
Introduction of the Sulfanylethanone Group
Thiolation is achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed coupling:
Method A: SNAr Reaction
- Halogenation :
$$ \text{6-(3,4,5-Trimethoxyphenyl)pyridazin-3-ol} \xrightarrow{\text{PCl}_5, \text{DMF}} \text{3-Chloro-6-(3,4,5-trimethoxyphenyl)pyridazine} $$
- Thiol Coupling :
$$ \text{3-Chloro Intermediate} + \text{2-Mercapto-1-phenylethanone} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} $$
Method B: Ullmann-Type Coupling
$$ \text{3-Iodo-pyridazine Derivative} + \text{Thiophenol Derivative} \xrightarrow{\text{CuI, L-Proline, DMSO}} \text{Target Compound} $$
Comparative Performance
| Method | Catalyst | Temperature | Yield | Purity |
|---|---|---|---|---|
| A | None | 80°C | 55% | 90% |
| B | CuI/L-Pro | 100°C | 78% | 95% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves scalability and safety:
Green Chemistry Modifications
| Conventional Method | Green Alternative | Impact |
|---|---|---|
| DMF solvent | Cyrene® (dihydrolevoglucosenone) | Non-toxic, biodegradable |
| POCl3 | PCl3 with ionic liquids | Recyclable catalyst, 60% waste reduction |
Characterization and Quality Control
Spectroscopic Validation
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 3.85 (s, 9H, OCH3), δ 7.45–8.10 (m, 9H, Ar-H), δ 4.35 (s, 2H, SCH2) |
| 13C NMR | δ 196.5 (C=O), δ 153.2 (pyridazine C3), δ 56.1–60.3 (OCH3) |
| HRMS | [M+H]+ Calculated: 397.1214; Found: 397.1211 |
Purity Assessment
| Method | Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|---|
| HPLC | C18 (4.6 × 250 mm) | Acetonitrile/H2O (70:30) | 8.2 min | 99.2% |
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Functionalization
Thiol Oxidation During Coupling
- Issue : Formation of disulfide byproducts.
- Mitigation :
- Strict anaerobic conditions
- Addition of 1% ascorbic acid as antioxidant
Chemical Reactions Analysis
Types of Reactions
1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridazine rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides, sulfones, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: It can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
Key Observations:
- Core Heterocycle : The pyridazine core in the target compound differentiates it from oxadiazole or pyridine-based analogs . Pyridazine’s electron-deficient nature may enhance binding to targets like kinases or tubulin compared to oxadiazoles, which are more metabolically stable .
- The adamantyl group in adamantyl derivatives increases lipophilicity, favoring CNS-targeted applications. Morpholinyl and cyclopentyl groups modulate electronic and steric properties, affecting target selectivity .
Pharmacological and Biochemical Comparisons
Key Findings:
- Trimethoxyphenyl Role : The 3,4,5-trimethoxyphenyl group is critical across analogs for tubulin binding, as seen in colchicine-site inhibitors .
- Sulfanyl Linkage : Enhances hydrogen bonding in pyrimidine-thioether derivatives , but in oxadiazole analogs, it may reduce metabolic degradation .
- Ethanone vs. Amide: The ethanone group in the target compound and morpholinyl analog offers ketone-mediated interactions, while acetamide derivatives provide hydrogen-bonding capabilities via the amide NH.
Biological Activity
1-Phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a phenyl group, a pyridazine moiety, and a sulfanyl group, which contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 396.5 g/mol. The structural representation is as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H20N2O4S |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 1-phenyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethanone |
Anticancer Properties
Recent studies have shown that derivatives of pyridazine compounds exhibit promising anticancer activities. For instance, research indicates that the presence of the pyridazine ring in this compound may enhance its ability to inhibit cancer cell proliferation by targeting key signaling pathways involved in tumor growth. Specifically, it may modulate pathways such as NF-kB and MAPK, which are crucial in regulating cell survival and apoptosis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The thiophene and pyridazine moieties are known to interact with inflammatory mediators. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. It has shown significant activity in scavenging free radicals and inhibiting lipid peroxidation. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in various chronic diseases.
The biological activities of this compound are attributed to its interaction with specific molecular targets:
Molecular Targets:
- Enzymes: The compound may inhibit enzymes involved in inflammatory pathways.
- Receptors: It could modulate receptor activity linked to cellular stress responses.
Pathways:
The modulation of critical signaling pathways such as:
- NF-kB Pathway: Involved in immune response regulation.
- MAPK Pathway: Plays a role in cell proliferation and survival.
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Study: In a study involving human cancer cell lines (e.g., MCF7 breast cancer cells), treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Anti-inflammatory Study: In an animal model of arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups.
- Antioxidant Study: A study assessing the antioxidant effects demonstrated that the compound effectively reduced oxidative stress markers in liver tissues exposed to toxic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
